5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine
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Overview
Description
5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine is a chemical compound that features a pyrimidine ring substituted with a 5-fluoro-2-methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine typically involves the use of 5-fluoro-2-methoxyphenylboronic acid as a starting material . The synthetic route may include the following steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of 5-fluoro-2-methoxyphenylboronic acid with a suitable pyrimidine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
Oxidation Products: Carbonyl derivatives
Reduction Products: Dihydropyrimidine derivatives
Substitution Products: Various substituted phenyl derivatives
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic acid
- (5-Fluoro-2-methoxyphenyl)methanol
- 2-Fluoro-5-methoxyphenylboronic acid
Uniqueness
5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine is unique due to its combination of a fluorinated phenyl group and a hydroxyl-substituted pyrimidine ring This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-3-2-8(12)4-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODKPSHVKEUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680840 |
Source
|
Record name | 5-(5-Fluoro-2-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-51-9 |
Source
|
Record name | 5-(5-Fluoro-2-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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